

# Application Notes and Protocols for the Analysis of 4-O-Demethylisokadsurenin D

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## Compound of Interest

Compound Name: 4-O-Demethylisokadsurenin D

Cat. No.: B14749493

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These application notes provide a comprehensive guide to the analysis of **4-O-Demethylisokadsurenin D**, a lignan isolated from the aerial parts of *Piper kadsura* (Choisy) Ohwi, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist in the structural elucidation, identification, and quantification of this compound.

## Introduction

**4-O-Demethylisokadsurenin D** belongs to the dibenzocyclooctadiene class of lignans, a group of naturally occurring phenols known for their diverse biological activities. Accurate structural and quantitative analysis is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for NMR and MS analysis, along with expected data presented in a clear, tabular format.

## NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For **4-O-Demethylisokadsurenin D**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the carbon skeleton and the stereochemistry of the molecule.

## Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of purified **4-O-Demethylisokadsurenin D**.
- Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### Instrumentation and Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- <sup>1</sup>H NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: -2 to 12 ppm.
  - Acquisition time: ~3 seconds.
  - Relaxation delay: 2 seconds.
  - Number of scans: 16-64, depending on sample concentration.
- <sup>13</sup>C NMR:
  - Pulse sequence: Proton-decoupled pulse experiment.
  - Spectral width: 0 to 220 ppm.
  - Acquisition time: ~1.5 seconds.
  - Relaxation delay: 2 seconds.
  - Number of scans: 1024-4096, depending on sample concentration.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized as per the instrument's software recommendations to establish connectivity and long-range correlations.

## Data Presentation: NMR Spectral Data

While the specific, experimentally determined high-resolution NMR data for **4-O-Demethylisokadsurenin D** is not readily available in the searched literature, the following tables represent the expected chemical shift ranges for key functional groups in related dibenzocyclooctadiene lignans.<sup>[1][2][3]</sup> This information can be used as a reference for interpreting experimentally acquired spectra.

Table 1: Expected <sup>1</sup>H NMR Chemical Shifts for **4-O-Demethylisokadsurenin D**

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic-H	6.0 - 7.5	s, d, m
OCH <sub>3</sub>	3.5 - 4.0	s
O-CH <sub>2</sub> -O	5.8 - 6.2	d
Aliphatic CH, CH <sub>2</sub>	1.5 - 3.0	m
CH <sub>3</sub>	0.8 - 1.5	d, s

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for **4-O-Demethylisokadsurenin D**

Carbon	Expected Chemical Shift (ppm)
C=O	190 - 210
Aromatic C	100 - 160
O-C-O	95 - 105
OCH <sub>3</sub>	55 - 65
Aliphatic C	20 - 50

## Mass Spectrometric Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of **4-O-Demethylisokadsurenin D**, and to gain structural information through

fragmentation analysis.

## Experimental Protocol: Mass Spectrometry

### Sample Preparation:

- Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the ionization source.

### Instrumentation and Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
- Ionization Source: Electrospray ionization (ESI) is a common and suitable method for this class of compounds.
- Analysis Mode:
  - Full Scan (MS1): Acquire data in positive or negative ion mode over a mass range of  $m/z$  100-1000 to determine the parent ion's mass-to-charge ratio.
  - Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain fragment ions. This provides valuable structural information.
- Typical ESI Conditions:
  - Capillary voltage: 3-4 kV.
  - Nebulizer gas (N<sub>2</sub>): 1-2 Bar.
  - Drying gas (N<sub>2</sub>): 8-10 L/min.
  - Drying gas temperature: 180-220 °C.

## Data Presentation: Mass Spectrometry Data

The expected mass spectrometry data for **4-O-Demethylisokadsurenin D** is summarized below.

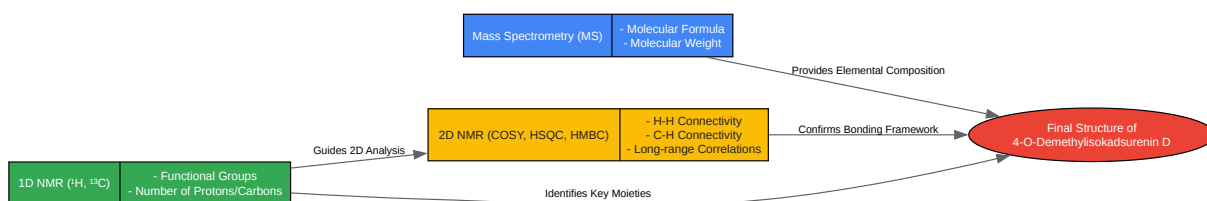
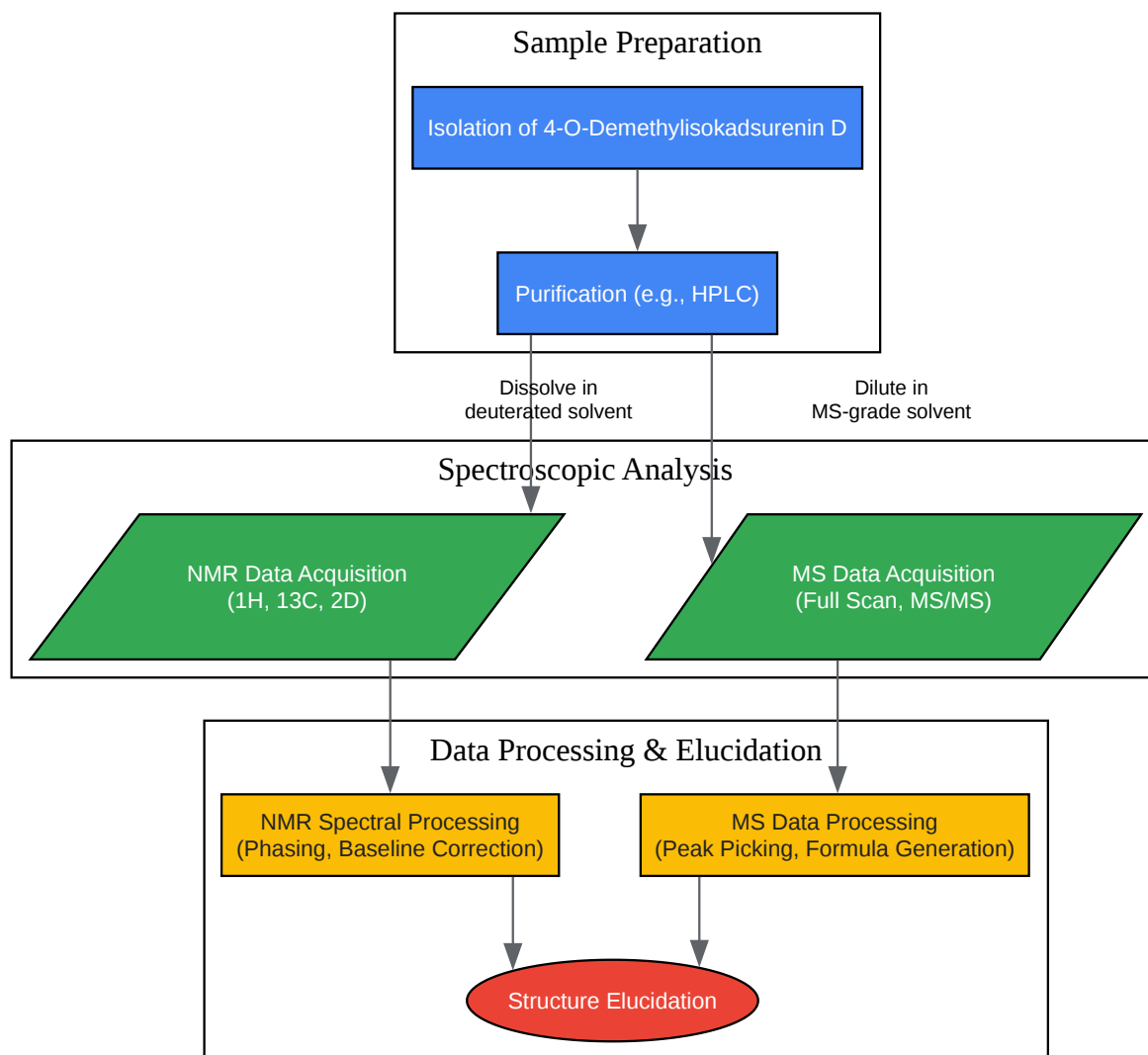
Table 3: Expected Mass Spectrometry Data for **4-O-Demethylisokadsurenin D**

Parameter	Expected Value
Molecular Formula	C <sub>22</sub> H <sub>26</sub> O <sub>7</sub>
Exact Mass	402.1678
[M+H] <sup>+</sup>	403.1751
[M+Na] <sup>+</sup>	425.1570
Key MS/MS Fragments	Loss of methyl (-15 Da), methoxy (-31 Da), and fragments corresponding to the dibenzocyclooctadiene core.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the NMR and MS analysis of **4-O-Demethylisokadsurenin D**.



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